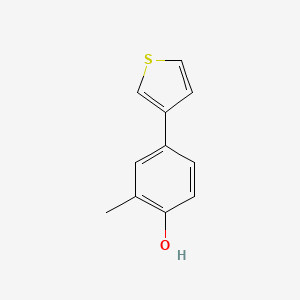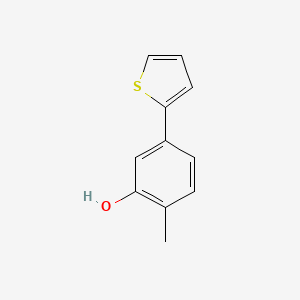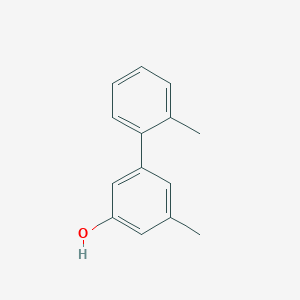
5-(2-Methylphenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)-3-methylphenol, 95% (5-MMP), also known as 2,4-xylenol and dimethyl phenol, is a monocyclic aromatic compound with a molecular formula of C9H10O. It is a white, crystalline solid that is insoluble in water and has a melting point of approximately 50-51°C. 5-MMP is a non-toxic, low-odor compound with a pleasant odor, and it is used in a variety of applications, including as a fuel additive, as an intermediate in the synthesis of other compounds, and in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-MMP is based on its ability to undergo the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide, such as bromoethane, is reacted with an aromatic compound, such as benzene, in the presence of an aluminum chloride catalyst. This reaction produces an alkylated aromatic compound, such as 5-MMP, which can then be isolated and purified. The reaction is typically carried out at temperatures below 100°C and pressures of approximately 1 atm.
Biochemical and Physiological Effects
5-MMP has been studied for its potential biochemical and physiological effects. Studies have shown that 5-MMP is a non-toxic compound that does not show any significant adverse effects when used in laboratory experiments. It has also been shown to be non-carcinogenic and non-mutagenic. In addition, 5-MMP has been found to have antioxidant and anti-inflammatory properties, and it has been shown to have protective effects against oxidative stress.
実験室実験の利点と制限
The main advantage of using 5-MMP in laboratory experiments is its low toxicity and lack of adverse effects. It is also a relatively inexpensive compound that is easy to obtain and use. However, there are some limitations to using 5-MMP in lab experiments. It is not soluble in water, and it has a low vapor pressure, which can make it difficult to handle and store. In addition, the Friedel-Crafts alkylation reaction is a complex reaction that requires precise conditions and a catalyst in order to be successful.
将来の方向性
The potential applications of 5-MMP in scientific research are vast. Future research could focus on its use as a model compound for studying the properties of aromatic compounds, as well as its potential applications in the synthesis of pharmaceuticals and dyes. In addition, further studies could be conducted to investigate its potential biochemical and physiological effects, as well as its potential antioxidant and anti-inflammatory properties. Finally, research could be conducted to explore the use of 5-MMP in fuel additives and other industrial applications.
合成法
The most common method of synthesizing 5-MMP is through the Friedel-Crafts alkylation reaction. This method involves the reaction of an aromatic compound, such as benzene, with an alkyl halide, such as bromoethane, in the presence of an aluminum chloride catalyst. The reaction produces an alkylated aromatic compound, such as 5-MMP, which can then be isolated and purified. The reaction is typically carried out at temperatures below 100°C and pressures of approximately 1 atm.
科学的研究の応用
5-MMP has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of the Friedel-Crafts alkylation reaction, as well as for studying the properties of aromatic compounds. It has also been used to investigate the thermodynamic and kinetic properties of organic molecules, and to study the effects of aromatic compounds on the environment. In addition, 5-MMP has been used as a starting material in the synthesis of other compounds, such as pharmaceuticals and dyes.
特性
IUPAC Name |
3-methyl-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMDCXMTRBFLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683669 |
Source


|
| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-73-7 |
Source


|
| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

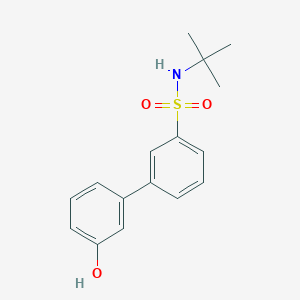
![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)


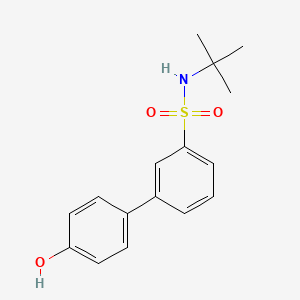
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)

